molecular formula C13H18FNS B8000498 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol

Cat. No.: B8000498
M. Wt: 239.35 g/mol
InChI Key: XMGVUNQKKICYLY-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is a chemical compound that features a benzene ring substituted with a fluorine atom and a thiol group, along with an azepane ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methylene Bridge: The azepane ring is then linked to a benzene ring via a methylene bridge using alkylation reactions.

    Introduction of the Fluorine Atom: Fluorination of the benzene ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Addition of the Thiol Group: The thiol group is introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiol group to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Silylmethyl)morpholine
  • 1-(Silylmethyl)azepane
  • Isoquinoline derivatives

Uniqueness

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is unique due to the combination of its azepane ring, fluorinated benzene ring, and thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNS/c14-13-9-12(16)6-5-11(13)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVUNQKKICYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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